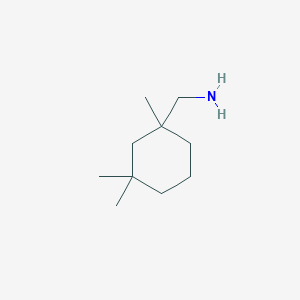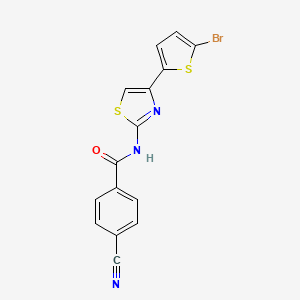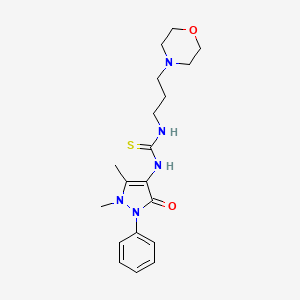![molecular formula C19H24N4O6 B2593560 diethyl 1-(1-{[(4-methoxyphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 865656-92-4](/img/structure/B2593560.png)
diethyl 1-(1-{[(4-methoxyphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “diethyl 1-(1-{[(4-methoxyphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate” is a complex organic molecule that contains several functional groups. These include a triazole ring, an amide group, a methoxyphenyl group, and two ester groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms . The methoxyphenyl group is a phenyl ring (a six-membered carbon ring) with a methoxy group (O-CH3) attached . The amide group (NH-C=O) and the ester groups (R-COO-R’) are common in organic chemistry and biochemistry .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The triazole ring is known to participate in various chemical reactions . The amide and ester groups could undergo hydrolysis, among other reactions . The methoxyphenyl group might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar amide and ester groups could affect its solubility in different solvents . The aromatic rings could contribute to its UV/Vis absorption spectrum .Applications De Recherche Scientifique
Corrosion Inhibition
One of the notable applications of derivatives similar to the specified compound is in corrosion inhibition. Moumeni et al. (2020) synthesized diethyl (phenylamino) methyl phosphonate derivatives, including compounds with methoxyphenyl groups, which showed significant corrosion inhibition properties on XC48 carbon steel in an acidic medium. The study highlighted the importance of the position of the OCH3 group in enhancing corrosion inhibition efficiencies, suggesting the potential utility of similar compounds in protective coatings and materials engineering (Moumeni et al., 2020).
Fluorescence and Photophysical Properties
Another field of application is in the development of novel fluorescent materials. Padalkar et al. (2015) explored the synthesis and photophysical properties of novel 2-arylated 1,2,3-triazoles, demonstrating their potential as blue-emitting fluorophores. These compounds, including derivatives of methoxyphenyl, exhibit fluorescence in the blue and green regions, making them candidates for applications in organic light-emitting diodes (OLEDs) and fluorescence microscopy (Padalkar et al., 2015).
Antimicrobial Activities
The antimicrobial potential of triazole derivatives has also been a significant area of research. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, including compounds with 4-methoxyphenyl groups, which were screened for their antimicrobial activities. Some of these compounds exhibited good or moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Activities
In the realm of medicinal chemistry, triazole derivatives have been investigated for their anticancer properties. Holla et al. (2003) synthesized a series of triazole-based compounds and screened them for anticancer activity across a panel of 60 cell lines. Some compounds showed promising results, suggesting the potential of these derivatives in cancer therapy (Holla et al., 2003).
Mécanisme D'action
Propriétés
IUPAC Name |
diethyl 1-[1-(4-methoxyanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6/c1-5-14(17(24)20-12-8-10-13(27-4)11-9-12)23-16(19(26)29-7-3)15(21-22-23)18(25)28-6-2/h8-11,14H,5-7H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOZRKPQICGUOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 1-(1-{[(4-methoxyphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B2593477.png)


![2-[(4-Chlorophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylic acid](/img/structure/B2593480.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2593481.png)
![3-Benzyl-2-[(2-fluorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2593486.png)

![ethyl 4-(2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2593489.png)


![1-(4-bromophenyl)-5-(3,5-difluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2593494.png)
![3-({[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B2593497.png)

![3-(2,5-dimethylbenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2593500.png)